molecular formula C18H25N3O9 B1682826 Vanoxonin CAS No. 86933-99-5

Vanoxonin

Cat. No.: B1682826
CAS No.: 86933-99-5
M. Wt: 427.4 g/mol
InChI Key: KCWDMHXDGAWLOA-LQJRIPTKSA-N
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Description

Vanoxonin is a novel compound known for its potent inhibition of thymidylate synthetase, an enzyme crucial for DNA synthesis.

Mechanism of Action

Target of Action

Vanoxonin is a new inhibitor of thymidylate synthetase . Thymidylate synthetase is a key enzyme responsible for the reductive methylation of deoxyuridylic acid (dUMP) to deoxythymidylic acid (dTMP), which is crucial for DNA synthesis.

Mode of Action

This compound forms a complex with vanadium (V 5+) . This complex exhibits a strong inhibition against thymidylate synthetase . The inhibition of thymidylate synthetase prevents the synthesis of thymidine monophosphate (dTMP), a critical component of DNA. This leads to a decrease in DNA synthesis and cell proliferation.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the thymidylate synthetase pathway . By inhibiting thymidylate synthetase, this compound disrupts the conversion of deoxyuridylic acid (dUMP) to deoxythymidylic acid (dTMP). This disruption can lead to a decrease in DNA synthesis and cell proliferation, particularly in rapidly dividing cells such as cancer cells.

Pharmacokinetics

It’s known that the compound forms a complex with vanadium , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of this compound’s action is the inhibition of thymidylate synthetase, leading to a decrease in DNA synthesis and cell proliferation . This makes this compound potentially useful in the treatment of conditions characterized by rapid cell division, such as certain types of cancer.

Action Environment

The action of this compound could potentially be influenced by various environmental factors. For instance, the presence of vanadium in the environment could impact the formation of the this compound-vanadium complex and thus the efficacy of the compound . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.

Biochemical Analysis

Biochemical Properties

Vanoxonin plays a significant role in biochemical reactions by inhibiting thymidylate synthetase, an enzyme involved in the synthesis of thymidine monophosphate, a nucleotide required for DNA replication. The this compound-vanadium complex exhibits a strong inhibition of thymidylate synthetase with an IC50 value of 0.7 µg/ml . This inhibition disrupts DNA synthesis, leading to cytotoxic effects in rapidly dividing cells, such as cancer cells. This compound interacts with enzymes like thymidylate synthetase and proteins involved in DNA synthesis, forming a complex that inhibits the enzyme’s activity .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to be cytotoxic to L1210 leukemia cells, with a minimum inhibitory concentration (MIC) of 25 µg/ml . This compound influences cell function by disrupting DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells. It also affects cell signaling pathways and gene expression related to DNA replication and repair .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to thymidylate synthetase, forming a this compound-vanadium complex that inhibits the enzyme’s activity. This inhibition prevents the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), a critical step in DNA synthesis . The disruption of this pathway leads to a decrease in thymidine triphosphate (dTTP) levels, causing DNA damage and triggering apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Over time, its inhibitory effects on thymidylate synthetase remain consistent, but prolonged exposure can lead to degradation and reduced efficacy . Long-term studies have shown that this compound can cause sustained inhibition of DNA synthesis and prolonged cytotoxic effects in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively inhibits thymidylate synthetase and reduces tumor growth without significant toxicity . At high doses, this compound can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance its therapeutic effects but increases the risk of toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA synthesis and repair. It interacts with enzymes such as thymidylate synthetase and cofactors involved in nucleotide metabolism . The inhibition of thymidylate synthetase by this compound affects metabolic flux, leading to an accumulation of dUMP and a decrease in dTMP levels . This disruption in nucleotide balance can affect overall cellular metabolism and DNA replication .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . This compound’s localization and accumulation in specific tissues can influence its therapeutic efficacy and toxicity .

Subcellular Localization

This compound’s subcellular localization is primarily in the cytoplasm, where it interacts with thymidylate synthetase and other enzymes involved in DNA synthesis . It may also localize to the nucleus, where it can directly affect DNA replication and repair processes . The presence of targeting signals or post-translational modifications may direct this compound to specific cellular compartments, enhancing its inhibitory effects on thymidylate synthetase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vanoxonin is synthesized through a series of chemical reactions involving the coupling of 2,3-dihydroxybenzoic acid, L-threonine, and L-Nω-hydroxyornithine. The synthesis involves the protection of functional groups, selective deprotection, and coupling reactions .

Industrial Production Methods: this compound is produced industrially by fermentation of the bacterium Saccharopolyspora hirsuta MG245-CF2. The compound is then extracted and purified using chromatographic techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Methotrexate: Another thymidylate synthetase inhibitor used in cancer treatment.

    Pemetrexed: A multi-targeted antifolate that inhibits thymidylate synthetase among other enzymes.

Uniqueness: Vanoxonin is unique due to its specific structure, which includes a catechol group essential for its activity. Unlike methotrexate and pemetrexed, this compound forms a complex with vanadium, enhancing its inhibitory potency .

Properties

IUPAC Name

(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S,3R)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O9/c1-9(22)14(20-16(26)11-5-3-7-13(24)15(11)25)17(27)19-12(18(28)29)6-4-8-21(30)10(2)23/h3,5,7,9,12,14,22,24-25,30H,4,6,8H2,1-2H3,(H,19,27)(H,20,26)(H,28,29)/t9-,12+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWDMHXDGAWLOA-LQJRIPTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCN(C(=O)C)O)C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN(C(=O)C)O)C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201007192
Record name N~5~-Acetyl-N~2~-(2-{[(2,3-dihydroxyphenyl)(hydroxy)methylidene]amino}-1,3-dihydroxybutylidene)-N~5~-hydroxyornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201007192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86933-99-5
Record name Vanoxonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086933995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~5~-Acetyl-N~2~-(2-{[(2,3-dihydroxyphenyl)(hydroxy)methylidene]amino}-1,3-dihydroxybutylidene)-N~5~-hydroxyornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201007192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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